molecular formula C11H12N2OS2 B5555268 1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

Cat. No. B5555268
M. Wt: 252.4 g/mol
InChI Key: GUMAZLFATWYPER-UHFFFAOYSA-N
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Description

This compound belongs to a group of heterocyclic tetrahydropyrimidinones, which are of interest due to their potential applications in various fields of chemistry and materials science. The focus of the studies has been on understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves base-catalyzed reactions of nucleophilic reagents with carbodiimides, which are obtained via the aza-Wittig reaction. This methodology allows for the creation of a variety of tetrahydropyrimidinone derivatives with varying substituents, showcasing the versatility of synthetic approaches in generating these compounds (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure of these compounds has been determined through crystal structure analysis. This analysis highlights the influence of structural modifications on the overall molecular geometry and conformation. The compounds form 3D supramolecular architectures in the crystals through self-assembly, facilitated by stacking interactions and various hydrogen bonds (Chen & Liu, 2019).

Scientific Research Applications

Heterocyclic Synthesis and Properties

  • The compound has been utilized in the synthesis of novel heterocyclic chalcone derivatives containing a Thieno[2,3-d]pyrimidine-based chromophore. These derivatives were applied to polyester fibers to create various hues, demonstrating their potential in dye and pigment industries (Ho & Yao, 2013).

Novel Routes to Tetracyclic Compounds

  • A study explored the reaction of derivatives of this compound with hydrazonoyl halides, leading to the formation of pyrido[3″,2″:4′,5′]-thieno[3′,2′:4,5]pyrimido[2,1-c][1,2,4,5]tetrazin-6(4H)-ones and other tetracyclic compounds. These findings contribute to the development of new synthetic pathways in medicinal chemistry (Abbas et al., 2006).

Synthesis and Characterization of Derivatives

  • Research has been conducted on synthesizing and characterizing heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives, which are of interest due to their potential applications in drug development and material science (Chen & Liu, 2019).

Antimicrobial Applications

  • Some novel thieno[2, 3-d]pyrimidines synthesized from derivatives of this compound have shown promising antibacterial activity, highlighting their potential in developing new antimicrobial agents (Salahuddin et al., 2009).

Insecticidal Evaluation

  • Pyrazole-based tetrahydropyrimidine derivatives of the compound demonstrated significant insecticidal activity, suggesting their potential use in agricultural pest control (Halim et al., 2020).

Synthesis of Chromone-Pyrimidine Derivatives

  • The compound has been used in the synthesis of novel chromone-pyrimidine coupled derivatives. These derivatives show promise in pharmaceutical applications due to their biological activities, such as antifungal and anticancer properties (Nikalje et al., 2017).

Antimicrobial and Antioxidant Activities

  • Synthesized derivatives of the compound were evaluated for their antimicrobial and antioxidant activities, showing potential in the development of new therapeutic agents (Litvinchuk et al., 2021).

properties

IUPAC Name

1-(6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-6-9(7(2)14)10(13-11(15)12-6)8-4-3-5-16-8/h3-5,10H,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMAZLFATWYPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-5-yl)ethanone

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